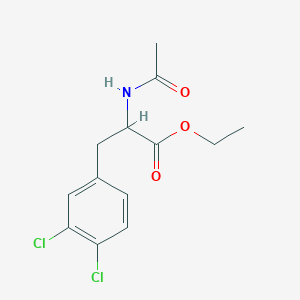

Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate

Description

Properties

IUPAC Name |

ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO3/c1-3-19-13(18)12(16-8(2)17)7-9-4-5-10(14)11(15)6-9/h4-6,12H,3,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYRWKAOEITFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455188 | |

| Record name | AGN-PC-05C6OG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153828-98-9 | |

| Record name | AGN-PC-05C6OG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Ethyl Acetamidoacetate

Procedure :

-

Base-mediated alkylation : Ethyl acetamidoacetate is deprotonated with NaH in THF and reacted with 3,4-dichlorobenzyl bromide at 0°C.

-

Workup : Quenched with saturated NH<sub>4</sub>Cl, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 55–60%.

Limitations : Requires rigorous anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Procedure :

-

Substrate preparation : Ethyl 2-acetamidoacrylate is synthesized via acetylation of ethyl acrylate-glycine adduct.

-

Coupling : Reacted with 3,4-dichlorophenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and Na<sub>2</sub>CO<sub>3</sub> in dioxane/H<sub>2</sub>O (4:1) at 80°C.

| Parameter | Value |

|---|---|

| Reaction Time | 12 h |

| Temperature | 80°C |

| Catalyst Loading | 5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub> |

Strecker Synthesis Route

Racemic Synthesis

Procedure :

-

Aminonitrile formation : 3,4-Dichlorobenzaldehyde reacts with NH<sub>4</sub>Cl and KCN in methanol.

-

Hydrolysis : The aminonitrile is hydrolyzed with 6 M HCl to 3,4-dichlorophenylalanine.

-

Acetylation : Treated with acetic anhydride in pyridine.

-

Esterification : Ethanol/H<sub>2</sub>SO<sub>4</sub> yields the ethyl ester.

Yield : 40–45%.

Drawbacks : Low yield due to racemization.

Enzymatic Resolution for Enantiopure Product

Lipase-Catalyzed Kinetic Resolution

Procedure :

-

Racemic ester synthesis : Prepared via methods in Section 2 or 3.

-

Enzymatic hydrolysis : Porcine pancreatic lipase (PPL) selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0).

-

Separation : Unreacted (S)-ester is extracted with diethyl ether.

Enantiomeric Excess : >98% ee.

Conditions :

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 mg/mL |

| Temperature | 37°C |

| Time | 24 h |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Cost Efficiency |

|---|---|---|---|---|

| Schiff Base Alkylation | 72 | 95 | High | Moderate |

| Direct Alkylation | 60 | 85 | None | Low |

| Suzuki Coupling | 90 | 98 | Moderate | High |

| Strecker Synthesis | 45 | 75 | None | Low |

Key Findings :

-

Palladium-catalyzed coupling offers the highest yield and purity.

-

Enzymatic resolution is optimal for enantiopure products but requires additional steps.

Industrial-Scale Considerations

Scientific Research Applications

Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl ring, the presence of functional groups (e.g., acetamido, ketone, or amino), and ester variations. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical and Stability Profiles

- Electron-Withdrawing Effects: The 3,4-dichloro substitution increases electrophilicity and stability compared to hydroxyl or nitro analogs (e.g., methyl 2-acetamido-3-(4-nitrophenyl)propanoate, CAS 88546-12-7) .

- Solubility: Hydroxyl or amino substituents (e.g., 4-hydroxyphenyl or 3-aminophenyl) improve aqueous solubility but reduce blood-brain barrier penetration relative to dichloro derivatives .

Biological Activity

Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula and features an ethyl ester, an acetamido group, and a dichlorophenyl moiety. The synthesis typically involves:

- Starting Material : 3,4-dichlorophenylalanine.

- Acetylation : The amino group is acetylated using acetic anhydride in the presence of a base like pyridine.

- Esterification : The carboxylic acid group is esterified with ethanol using a catalyst such as sulfuric acid.

The overall reaction can be summarized as follows:

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Studies suggest potential effectiveness against various bacterial strains, indicating its utility in treating infections.

- Antioxidant Activity : The compound may act as a free radical scavenger, contributing to its protective effects in biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Effectiveness against bacterial strains | |

| Antioxidant | Free radical scavenging |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological outcomes. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could modulate receptors that play roles in pain and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

-

Anti-inflammatory Study :

- A study demonstrated that similar compounds significantly reduced edema in animal models of arthritis, suggesting potential for therapeutic use in inflammatory diseases.

-

Antimicrobial Efficacy :

- Research found that derivatives of this compound showed activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

-

Cell Viability Assays :

- In vitro studies indicated that the compound reduced cell viability in cancer cell lines, highlighting its potential as an anticancer agent.

Table 2: Case Study Overview

| Study Focus | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Reduced edema in arthritis models | |

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Cell Viability | Reduced viability in cancer cell lines |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-acetamido-3-(3,4-dichlorophenyl)propanoate, and how are yields optimized?

The compound can be synthesized via coupling reactions starting from precursors like O-VBX1a and substituted phenylpropanoate derivatives. For example, a 96% yield was achieved using (S)-ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate hydrate under DCM:MeOH (9:1) solvent conditions . Methodological optimization includes stoichiometric control, solvent selection (e.g., DMF for solubility), and purification via column chromatography. Kinetic studies using NMR to monitor intermediates are recommended to refine reaction steps .

Q. How should researchers characterize this compound spectroscopically?

Nuclear Magnetic Resonance (NMR) is critical: ¹H NMR (400 MHz, Acetonitrile-d₃) and ¹³C NMR (101 MHz) provide structural confirmation, with peaks corresponding to the acetamido group (δ ~2.0 ppm), dichlorophenyl protons (δ ~7.2–7.5 ppm), and ester carbonyl (δ ~170 ppm). Mass spectrometry (HRMS) validates molecular weight, while TLC (Rf = 0.45 in DCM:MeOH 9:1) ensures purity .

Q. What safety protocols are essential for handling this compound?

Use PPE (chemical-resistant gloves, lab coats) and respiratory protection (P95/P1 respirators for particulates). Avoid inhalation and skin contact. Toxicity data are limited, but analogs suggest acute toxicity risks. Work under fume hoods, and dispose of waste via approved hazardous channels .

Q. Which solvents and conditions are optimal for purification?

Chromatography with silica gel and gradients of DCM:MeOH (9:1) effectively separates impurities. Recrystallization in ethyl acetate/hexane mixtures improves purity. Monitor fractions via TLC and NMR to confirm isolation of the target compound .

Q. How can common impurities be identified and mitigated during synthesis?

Byproducts like unreacted dichlorophenyl precursors or ester hydrolysis products are detected via HPLC or GC-MS. Adjust reaction time/temperature to minimize side reactions. For example, reducing exposure to moisture prevents ester hydrolysis .

Advanced Research Questions

Q. How can contradictions in reaction yields between studies be systematically addressed?

Discrepancies may arise from variations in catalysts, solvent purity, or reaction scales. Reproduce methods under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and use Design of Experiments (DoE) to identify critical factors. Cross-validate yields with quantitative NMR or LC-MS .

Q. What strategies resolve stereochemical outcomes in enantioselective synthesis?

Chiral HPLC or polarimetry distinguishes enantiomers. For (R)-isomers, asymmetric catalysis (e.g., chiral ligands) or enzymatic resolution can enhance enantiomeric excess. Evidence for (R)-ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate highlights the use of enantiopure starting materials and stereospecific coupling .

Q. How to design Structure-Activity Relationship (SAR) studies for this compound?

Synthesize analogs with modified substituents (e.g., fluoro vs. chloro groups) and test in biological assays (e.g., enzyme inhibition). Computational docking (AutoDock, Schrödinger) predicts binding affinities. For example, 3,4-dichlorophenyl analogs show enhanced bioactivity in sulfonamide derivatives .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), metabolic stability, and bioavailability. Molecular dynamics simulations assess membrane permeability. Compare with analogs like ethyl 3-(3,5-difluoro-4-methylphenyl)-3-oxopropanoate to identify substituent effects .

Q. How to analyze reaction mechanisms using kinetic and spectroscopic studies?

Employ stopped-flow NMR or IR spectroscopy to track intermediate formation. For example, sulfonylation steps in related compounds require monitoring sulfonic acid intermediates. Kinetic modeling (e.g., pseudo-first-order assumptions) quantifies rate constants and identifies rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.